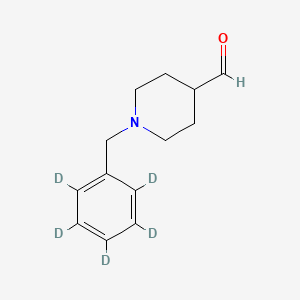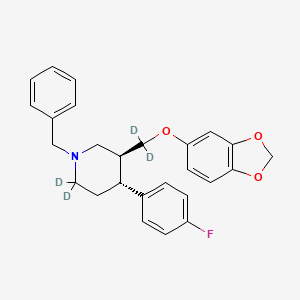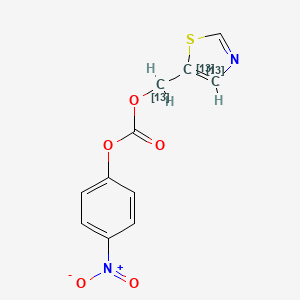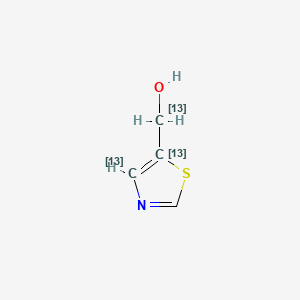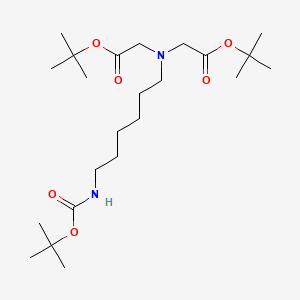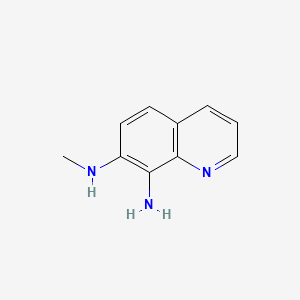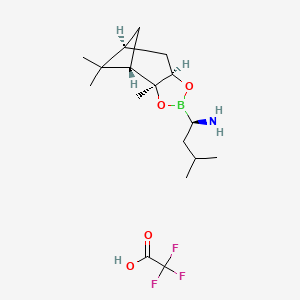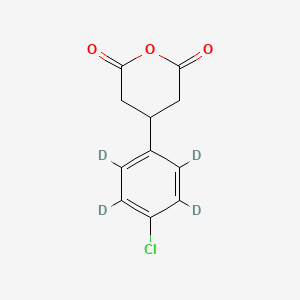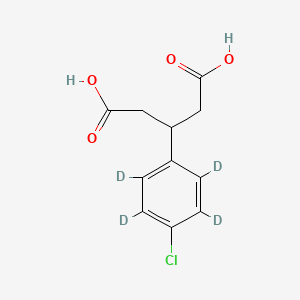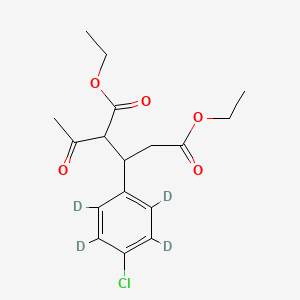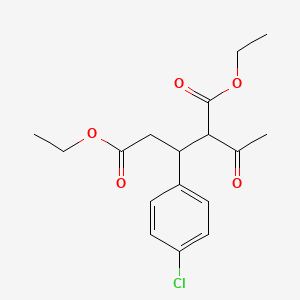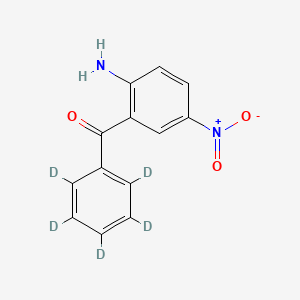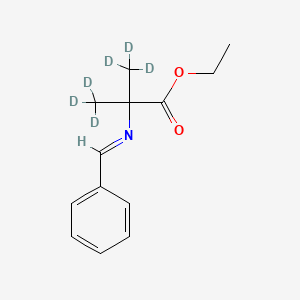
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester is a deuterated compound used primarily in research settings. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in proteomics research and other biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester typically involves the reaction of 2-methylalanine with benzaldehyde in the presence of a deuterated solvent. The reaction conditions often include a catalyst to facilitate the formation of the Schiff base, followed by esterification to produce the final ethyl ester product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming oxides or other oxygen-containing derivatives.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, converting the compound into a more reduced form.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield more reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: Utilized in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Employed in the synthesis of other complex molecules and materials
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. The compound may also interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-N-(phenylmethylene)alanine Ethyl Ester: The non-deuterated version of the compound.
2-Methylalanine: A precursor in the synthesis of the compound.
Benzaldehyde: Another precursor used in the synthesis
Uniqueness
The primary uniqueness of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester lies in its deuterium labeling. This makes it particularly valuable in research settings where stable isotope-labeled compounds are required for detailed studies of reaction mechanisms, protein interactions, and other biochemical processes .
Propriétés
IUPAC Name |
ethyl 2-(benzylideneamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZUKJIXUJVJRH-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N=CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N=CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
